1: Zhou E, Li Y, Wei Z, Fu Y, Lei H, Zhang N, Yang Z, Xie G. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways. Int Immunopharmacol. 2014 Sep;22(1):133-40. doi: 10.1016/j.intimp.2014.06.004. Epub 2014 Jun 27. PubMed PMID: 24975658.
2: Zhang LQ, Sa F, Chong CM, Wang Y, Zhou ZY, Chang RC, Chan SW, Hoi PM, Yuen Lee SM. Schisantherin A protects against 6-OHDA-induced dopaminergic neuron damage in zebrafish and cytotoxicity in SH-SY5Y cells through the ROS/NO and AKT/GSK3β pathways. J Ethnopharmacol. 2015 Jul 21;170:8-15. doi: 10.1016/j.jep.2015.04.040. Epub 2015 Apr 29. PubMed PMID: 25934514.
3: Li X, Zhao X, Xu X, Mao X, Liu Z, Li H, Guo L, Bi K, Jia Y. Schisantherin A recovers Aβ-induced neurodegeneration with cognitive decline in mice. Physiol Behav. 2014 Jun 10;132:10-6. doi: 10.1016/j.physbeh.2014.04.046. Epub 2014 May 8. PubMed PMID: 24813830.
4: He Y, Zhang Q, Shen Y, Chen X, Zhou F, Peng D. Schisantherin A suppresses osteoclast formation and wear particle-induced osteolysis via modulating RANKL signaling pathways. Biochem Biophys Res Commun. 2014 Jul 4;449(3):344-50. doi: 10.1016/j.bbrc.2014.05.034. Epub 2014 May 17. PubMed PMID: 24845381.
5: Zhu CW, Lv J, Zhao ZM, Tao YY, Liu CH. [Effect of schisantherin A inhibit liver sinusoid endothelial cell function and action against liver fibrosis relating to angiogenesis]. Zhongguo Zhong Yao Za Zhi. 2016 Jan;41(2):279-284. doi: 10.4268/cjcmm20160219. Chinese. PubMed PMID: 28861974.
6: Li D, Ci X, Li Y, Liu C, Wen Z, Jie J, Peng L. Alleviation of severe inflammatory responses in LPS-exposed mice by Schisantherin A. Respir Physiol Neurobiol. 2014 Oct 1;202:24-31. doi: 10.1016/j.resp.2014.07.013. Epub 2014 Jul 28. PubMed PMID: 25078299.
7: Sa F, Zhang LQ, Chong CM, Guo BJ, Li S, Zhang ZJ, Zheng Y, Hoi PM, Lee SM. Discovery of novel anti-parkinsonian effect of schisantherin A in in vitro and in vivo. Neurosci Lett. 2015 Apr 23;593:7-12. doi: 10.1016/j.neulet.2015.03.016. Epub 2015 Mar 11. PubMed PMID: 25770828.
8: Ci X, Ren R, Xu K, Li H, Yu Q, Song Y, Wang D, Li R, Deng X. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells. Inflammation. 2010 Apr;33(2):126-36. doi: 10.1007/s10753-009-9166-7. PubMed PMID: 20238486.
9: Chang R, Li Y, Yang X, Yue Y, Dou L, Wang Y, Zhang W, Li X. Protective role of deoxyschizandrin and schisantherin A against myocardial ischemia-reperfusion injury in rats. PLoS One. 2013 Apr 19;8(4):e61590. doi: 10.1371/journal.pone.0061590. Print 2013. PubMed PMID: 23620773; PubMed Central PMCID: PMC3631228.
10: Liu C, Cao YF, Fang ZZ, Zhang YY, Hu CM, Sun XY, Huang T, Zeng J, Fan XR, Mo H. Strong inhibition of deoxyschizandrin and schisantherin A toward UDP-glucuronosyltransferase (UGT) 1A3 indicating UGT inhibition-based herb–drug interaction. Fitoterapia. 2012 Dec;83(8):1415-9. PubMed PMID: 23339253.
11: Chen T, Li C, Li Y, Yi X, Lee SM, Zheng Y. Oral Delivery of a Nanocrystal Formulation of Schisantherin A with Improved Bioavailability and Brain Delivery for the Treatment of Parkinson's Disease. Mol Pharm. 2016 Nov 7;13(11):3864-3875. Epub 2016 Oct 21. PubMed PMID: 27740776.
12: Liao S, Zhou K, Li D, Xie X, Jun F, Wang J. Schisantherin A suppresses interleukin-1β-induced inflammation in human chondrocytes via inhibition of NF-κB and MAPKs activation. Eur J Pharmacol. 2016 Jun 5;780:65-70. doi: 10.1016/j.ejphar.2016.03.032. Epub 2016 Mar 17. PubMed PMID: 26997368.
13: Sa F, Guo BJ, Li S, Zhang ZJ, Chan HM, Zheng Y, Lee SM. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A. Parkinsons Dis. 2015;2015:951361. doi: 10.1155/2015/951361. Epub 2015 May 17. PubMed PMID: 26075137; PubMed Central PMCID: PMC4449939.
14: Liu HW, Yu XZ, Padula D, Pescitelli G, Lin ZW, Wang F, Ding K, Lei M, Gao JM. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic schisantherin A analogues: absolute configuration, and their estrogenic and anti-proliferative activity. Eur J Med Chem. 2013 Jan;59:265-73. doi: 10.1016/j.ejmech.2012.11.003. Epub 2012 Nov 21. PubMed PMID: 23237974.
15: Sun H, Wu F, Zhang A, Wei W, Han Y, Wang X. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS. J Sep Sci. 2013 Feb;36(3):485-91. doi: 10.1002/jssc.201200887. Epub 2013 Jan 10. PubMed PMID: 23303577.
16: Liu CS, Fang SD, Huang MF, Kao YL, Hsu JS. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds. Sci Sin. 1978 Jul-Aug;21(4):483-502. PubMed PMID: 233922.
17: Shi YW, Zhang XC, Chen C, Tang M, Wang ZW, Liang XM, Ding F, Wang CP. Schisantherin A attenuates ischemia/reperfusion-induced neuronal injury in rats via regulation of TLR4 and C5aR1 signaling pathways. Brain Behav Immun. 2017 Nov;66:244-256. doi: 10.1016/j.bbi.2017.07.004. Epub 2017 Jul 8. PubMed PMID: 28690033.
18: Dou ZH, An LP, Luo L, Ju YF, Qiao J, Chen M, Miao YX. [Determination of lignanoids in seeds of Schisandra chinensis by combinative methods of fingerprint and QAMS]. Zhong Yao Cai. 2014 Sep;37(9):1604-8. Chinese. PubMed PMID: 25857162.
19: Wei B, Li Q, Su D, Fan R, Zhao L, Geng L, He B, Chen X, Jia Y, Bi K. Development of a UFLC-MS/MS method for simultaneous determination of six lignans of Schisandra chinensis (Turcz.) Baill. in rat plasma and its application to a comparative pharmacokinetic study in normal and insomnic rats. J Pharm Biomed Anal. 2013 Apr 15;77:120-7. doi: 10.1016/j.jpba.2013.01.029. Epub 2013 Jan 28. PubMed PMID: 23416367.
20: Song JH, Cui L, An LB, Li WT, Fang ZZ, Zhang YY, Dong PP, Wu X, Wang LX, Gonzalez FJ, Sun XY, Zhao DW. Inhibition of UDP-Glucuronosyltransferases (UGTs) Activity by constituents of Schisandra chinensis. Phytother Res. 2015 Oct;29(10):1658-64. doi: 10.1002/ptr.5395. Epub 2015 Jun 18. PubMed PMID: 26084208.